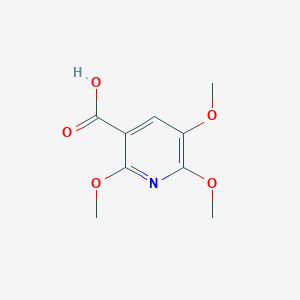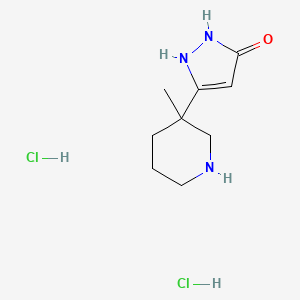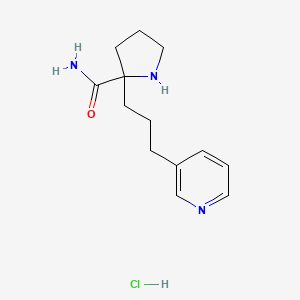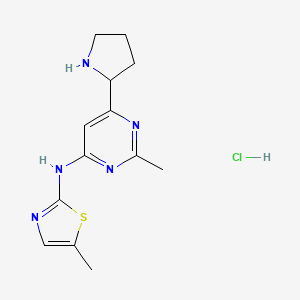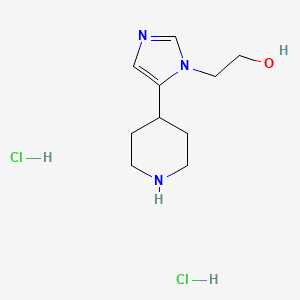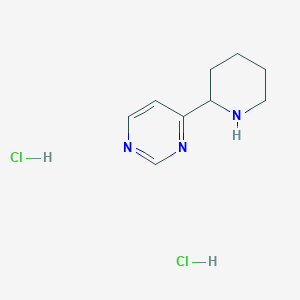
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Vue d'ensemble
Description
4-(Piperidin-2-yl)pyrimidine dihydrochloride, also known as 4-PPd, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a molecular weight of 218.68 g/mol and a melting point of 106-108 °C. 4-PPd is a versatile compound, and has been used in the synthesis of various organic compounds, as well as in the study of biological processes.
Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of piperidine derivatives is in the field of corrosion inhibition. A study by Kaya et al. (2016) explored the properties of certain piperidine derivatives, including 4-(Piperidin-2-yl)pyrimidine dihydrochloride, as corrosion inhibitors for iron. They used quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors of these compounds on various iron surfaces.
Antimicrobial Activity
Piperidine derivatives have also shown promise in antimicrobial applications. For instance, Merugu, Ramesh, and Sreenivasulu (2010) conducted studies on the synthesis of certain piperidine-containing pyrimidine derivatives and their subsequent antibacterial activities. Similarly, Imran et al. (2016) synthesized and evaluated various 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines for their antimicrobial properties.
Anticancer Potential
The anticancer potential of piperidine derivatives has been a subject of interest. Kambappa et al. (2017) synthesized a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. They evaluated these compounds for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents.
Drug Synthesis and Inhibition
The role of piperidine derivatives in drug synthesis and inhibition studies is also significant. Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors. This demonstrates the utility of piperidine derivatives in the development of specific pharmaceutical compounds.
Safety And Hazards
Propriétés
IUPAC Name |
4-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNISCWTRKRDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



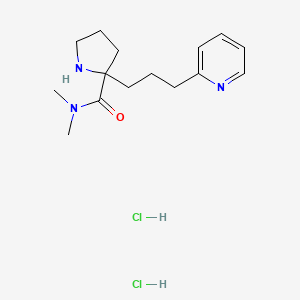
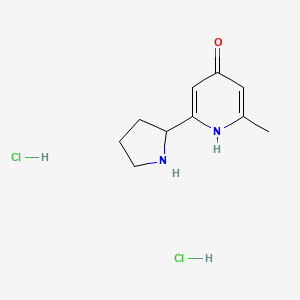
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
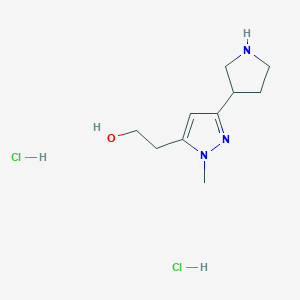

![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
